molecular formula C6H9ClO2 B148427 2-Methyltetrahydrofuran-2-carbonyl chloride CAS No. 139049-95-9

2-Methyltetrahydrofuran-2-carbonyl chloride

Cat. No. B148427
M. Wt: 148.59 g/mol
InChI Key: NLKJOESQIOHMFJ-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-carbonyl chloride (2-MeTHF) is a derivative of 2-methyltetrahydrofuran, a solvent that can be derived from renewable resources such as furfural or levulinic acid. It has gained attention due to its eco-friendly profile and potential as an alternative to traditional solvents in various chemical reactions .

Synthesis Analysis

The synthesis of 2-MeTHF-based compounds has been explored in several studies. For instance, a palladium-catalyzed cyclocarbonylation of 2-iodoanilines with acyl chlorides was performed in 2-MeTHF, yielding a variety of 2-substituted 4H-3,1-benzoxazin-4-one derivatives . This process highlights the use of 2-MeTHF as a green solvent in the synthesis of complex molecules.

Molecular Structure Analysis

While the molecular structure of 2-MeTHF itself is not directly discussed in the provided papers, the structure of related compounds synthesized in 2-MeTHF has been elucidated. For example, a multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans was confirmed by single-crystal X-ray analysis, demonstrating the utility of 2-MeTHF in facilitating such reactions .

Chemical Reactions Analysis

2-MeTHF has been used as a solvent in various chemical reactions. It has been shown to enhance the chemoselectivity and yield of Grignard reagent additions to carbonyl compounds compared to tetrahydrofuran (THF) . Additionally, it has been used as a medium for biocatalysis, such as the regioselective enzymatic acylation of nucleosides , and for the synthesis of chiral alcohols by permeabilized recombinant Escherichia coli .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-MeTHF make it an attractive solvent for organic synthesis. It has a low miscibility with water, a suitable boiling point, and remarkable stability, which are advantageous for reactions involving organometallics, organocatalysis, and biotransformations . Its use in industry and academia is growing due to these favorable properties, and preliminary toxicology assessments suggest it could be extended to pharmaceutical chemistry .

Safety And Hazards

2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It may be harmful in contact with skin and causes skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation .

Future Directions

2-Methyltetrahydrofuran is a potential greener solvent alternative for organic synthesis . It shows resistance to reduction by lithium making it a promising candidate as electrolytes in lithium batteries . It is derived from renewable resources and has a promising environmental footprint .

properties

IUPAC Name

2-methyloxolane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKJOESQIOHMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyltetrahydrofuran-2-carbonyl chloride

CAS RN

139049-95-9
Record name 2-methyloxolane-2-carbonyl chloride
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